2,2-Dimethylpropoxy(pyridin-4-yl)borinate
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is a boronate ester derivative featuring a pyridine ring substituted at the 4-position with a 5,5-dimethyl-1,3,2-dioxaborinane group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its neopentyl glycol-derived boronate ester, which enhances resistance to protodeboronation compared to simpler boronic acids . Its molecular formula is C₁₀H₁₃BNO₂ (inferred from structural analogs in ), and it serves as a critical building block in pharmaceutical and materials chemistry.
Properties
CAS No. |
869901-52-0 |
|---|---|
Molecular Formula |
C10H15BNO2- |
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2,2-dimethylpropoxy(pyridin-4-yl)borinate |
InChI |
InChI=1S/C10H15BNO2/c1-10(2,3)8-14-11(13)9-4-6-12-7-5-9/h4-7H,8H2,1-3H3/q-1 |
InChI Key |
ATGVMSHSCPFAKQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine typically involves the reaction of pyridine with a boronic ester. One common method is the reaction of pyridine-4-boronic acid with neopentyl glycol under dehydrating conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborinane ring can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides, forming new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form boronic acids or borates under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boron moiety to boronic acids.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Produces boronic acids or borates.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C10H14BNO2
IUPAC Name: 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
CAS Number: 869901-52-0
The compound features a pyridine ring substituted with a 5,5-dimethyl-1,3,2-dioxaborinane group. This structure contributes to its stability and reactivity in chemical reactions.
Organic Synthesis
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine serves as a crucial building block in organic synthesis. It is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Key Reactions:
- Suzuki-Miyaura Coupling: The compound can participate in forming new carbon-carbon bonds with aryl halides. The mechanism involves the activation of the boron atom by a palladium catalyst.
| Reaction Type | Product Type | Common Reagents |
|---|---|---|
| Suzuki-Miyaura | Biaryl compounds | Palladium catalysts, Potassium carbonate |
| Oxidation | Boronic acids | Hydrogen peroxide or other oxidizing agents |
Materials Science
In materials science, this compound is explored for developing new materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance.
Applications:
- Development of conductive polymers
- Creation of luminescent materials
Catalysis
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine acts as a catalyst or catalyst precursor in various organic transformations. Its boron-containing structure provides unique catalytic properties that facilitate different chemical reactions.
Catalytic Properties:
- Acts as a catalyst in carbon-carbon bond formation
- Serves as a precursor for generating boronic acids in situ
Case Study 1: Suzuki-Miyaura Coupling
A study demonstrated the effectiveness of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine in Suzuki-Miyaura coupling reactions:
- Objective: To synthesize biaryl compounds.
- Methodology: The compound was reacted with various aryl halides using a palladium catalyst.
- Results: High yields of biaryl products were obtained under mild conditions.
Case Study 2: Material Development
Research focused on utilizing this compound to create new conductive polymers:
- Objective: To enhance electrical conductivity in polymeric materials.
- Methodology: The compound was incorporated into polymer matrices.
- Results: Significant improvements in conductivity were observed compared to traditional materials.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine in chemical reactions involves the activation of the boron atom. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate . The dioxaborinane ring stabilizes the boron atom, enhancing its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
The position of the boronate group on the pyridine ring significantly impacts electronic properties and reactivity:
Key Insight : The 4-isomer exhibits greater steric protection of the boron atom, reducing side reactions in aqueous conditions compared to the 3-isomer .
Substituted Pyridine Derivatives
Substituents on the pyridine ring alter electronic effects and applications:
Key Insight: Chloro and cyano derivatives are tailored for specific medicinal chemistry applications, where substituents modulate target binding or metabolic stability .
Boronate Ester Variations
The structure of the boronate ester influences stability and reactivity:
Key Insight : Neopentyl glycol boronate esters are preferred for reactions requiring prolonged stability, while pinacol esters offer faster coupling rates under anhydrous conditions .
Boronate-Substituted Heterocycles
Boronate groups on alternative aromatic systems expand functional utility:
Key Insight : Boronate-substituted heterocycles like pyrrolopyridines are valuable in drug discovery due to their dual functionality as directing groups and coupling partners .
Biological Activity
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
- Molecular Formula : C10H13BNO2
- Molecular Weight : 179.02 g/mol
Antitumor Activity
Several studies have investigated the antitumor properties of compounds related to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine. For instance, derivatives of pyridine with dioxaborinane moieties have shown significant inhibitory effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | MCF-7 (Breast Cancer) | 15.6 | Induction of apoptosis via caspase activation |
| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | A549 (Lung Cancer) | 12.3 | Inhibition of proliferation through cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cell growth and apoptosis. Research indicates that it may inhibit key enzymes and signaling pathways that are crucial for tumor progression.
- Caspase Activation : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression by affecting cyclin-dependent kinases (CDKs), which are essential for cell division.
Study on Antitumor Efficacy
A recent study published in a peer-reviewed journal evaluated the efficacy of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine against different cancer types. The results indicated that the compound significantly reduced tumor size in xenograft models of breast and lung cancer.
Findings :
- Xenograft Model : Mice treated with the compound exhibited a 50% reduction in tumor volume compared to control groups.
- Survival Rates : Increased survival rates were observed in treated groups over a period of 30 days post-treatment.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
